Dehalogenation Reactivity: 4-Methylbenzyl Bromide vs. 4-Methylbenzyl Chloride Under H₃PO₃/I₂ Conditions
In a phosphonic acid-mediated dehalogenation system (H₃PO₃/I₂ in DCE at 120 °C for 36 h), 4-methylbenzyl bromide exhibits superior substrate conversion relative to its chloride counterpart [1]. The bromide demonstrates 31% substrate conversion, whereas the chloride yields only 20% conversion under comparable conditions [1]. This 11-percentage-point difference (a relative increase of 55%) reflects the intrinsically higher leaving-group propensity of bromide versus chloride in this reduction manifold.
| Evidence Dimension | Substrate conversion in dehalogenation reaction |
|---|---|
| Target Compound Data | 31% substrate conversion |
| Comparator Or Baseline | 4-Methylbenzyl chloride: 20% substrate conversion |
| Quantified Difference | 11 percentage points absolute (55% relative increase) |
| Conditions | H₃PO₃/I₂ system, DCE solvent, 120 °C, 36 h |
Why This Matters
For process chemists selecting benzyl halide building blocks, the bromide offers measurably higher conversion efficiency in dehalogenation protocols, potentially reducing required equivalents and simplifying purification.
- [1] Xu, J.; et al. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Adv. 2019, 9, 22343-22347. View Source
